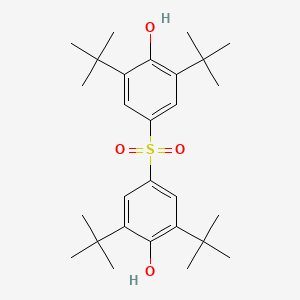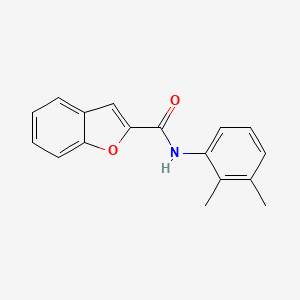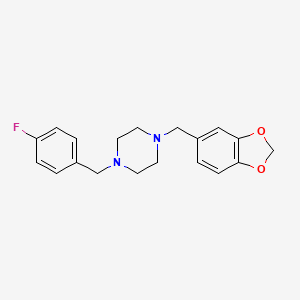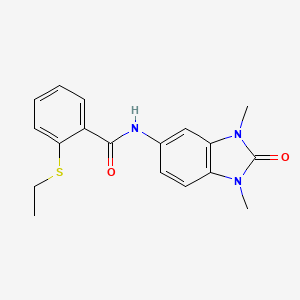
4,4'-sulfonylbis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phenolic compounds often involves multi-step chemical reactions, including catalytic processes and the use of tert-butyl hydroperoxide for the oxidation of sulfides to sulfoxides and sulfones. A notable process is the preparation of diamines from 3-tert-butyl-4-hydroxyanisole through nucleophilic substitutions, demethylation, and catalytic reduction, which could be analogous to the synthesis pathways for 4,4'-sulfonylbis(2,6-di-tert-butylphenol) (Chen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, reveals significant strain between the ortho tert-butyl substituents and the phenolic OH group. This strain and the steric crowding of the OH group, which participates in intermolecular hydrogen bonding, could also be relevant to the molecular structure of 4,4'-sulfonylbis(2,6-di-tert-butylphenol) (Li et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the tert-butylation of phenol, suggest that 4,4'-sulfonylbis(2,6-di-tert-butylphenol) may participate in reactions yielding mono-alkylated products with high selectivity and conversion rates. This indicates its potential utility in synthetic chemistry for producing specialized chemical products (Adam & Kueh, 2014).
Physical Properties Analysis
The physical properties of related sulfonated compounds include high thermal stability and low dielectric constants, which are desirable features for materials used in electronic applications. These properties suggest that 4,4'-sulfonylbis(2,6-di-tert-butylphenol) could also exhibit similar beneficial physical characteristics (Chen et al., 2017).
Chemical Properties Analysis
The chemical properties of phenolic compounds are significantly influenced by their molecular structure, particularly the presence of tert-butyl groups and phenolic OH groups. These structural elements contribute to the compound's reactivity, solubility, and potential as an antioxidant. The sulfone and sulfoxide derivatives of phenolic compounds show enhanced reactivity and selectivity in various chemical reactions, which might also apply to 4,4'-sulfonylbis(2,6-di-tert-butylphenol) (Wang et al., 2002).
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- Ionic Liquid Catalysts : Research into the kinetics of phenol alkylation with tert-butyl alcohol has led to the development of sulfonic acid functional ionic liquid catalysts. These catalysts demonstrate significant activity and selectivity, offering promising routes for the synthesis of alkylphenols, crucial intermediates in the manufacture of antioxidants, lubricants, and pharmaceuticals (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Polymer Science
- Proton Exchange Membranes : Disulfonated poly(arylene ether sulfone) copolymers, synthesized using methods involving tert-butylphenol terminations, have been studied for their potential in proton exchange membrane applications. These membranes are critical for fuel cells, showcasing the importance of sulfonated phenolic compounds in enhancing membrane performance through improved water uptake, protonic conductivity, and mechanical properties (Li et al., 2006).
Materials Science
- Ring-Opening Polymerization Catalysts : Magnesium complexes incorporated with sulfonate phenoxide ligands have been identified as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This research highlights the utility of sulfonated phenolic compounds in developing new polymerization catalysts for biodegradable plastics (Chen, Liu, Lin, & Ko, 2010).
Antioxidant and Anti-inflammatory Applications
- Sulfur-Containing Phenolic Compounds : The synthesis of water-soluble alkyl phenols with sulfonate and thiosulfonate groups has demonstrated increased antioxidant activity in metal-induced oxidation systems. These compounds' anti-inflammatory activity highlights their potential in medical and cosmetic applications to mitigate oxidative stress (Zenkov et al., 2007).
Environmental and Analytical Chemistry
- Chemosensors for Metal Ions : Phenoxazine-based fluorescence chemosensors have been designed for the selective detection of Ba2+ ions, showcasing the role of sulfonate-functionalized phenolic compounds in developing sensitive and selective tools for environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4S/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)33(31,32)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEBREHISGJVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)



![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)
![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)